molecular formula C22H31N3O2S B2486388 N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)isobutyramide CAS No. 887206-38-4

N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)isobutyramide

Cat. No.: B2486388
CAS No.: 887206-38-4
M. Wt: 401.57
InChI Key: KYPZNYQKXAMDOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)isobutyramide is a useful research compound. Its molecular formula is C22H31N3O2S and its molecular weight is 401.57. The purity is usually 95%.
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Scientific Research Applications

Metabolism and Disposition in Humans

A study on the metabolism and disposition of BMS-690514, an inhibitor targeting human epidermal growth factor and vascular endothelial growth factor receptors, revealed extensive metabolism in humans. This compound is highly metabolized via multiple pathways, with significant excretion through both bile and urine, suggesting a complex interaction with human metabolic systems similar to what might be expected from N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)isobutyramide (L. Christopher et al., 2010).

Receptor Binding Studies

The selective 5-HT1A receptor radioligand, [11C]WAY-100635, provides insights into the receptor binding in the human brain, useful for studying psychiatric and neurological disorders. This approach may be relevant for assessing the receptor affinity and potential central nervous system effects of related compounds (V. Pike et al., 1995).

Clinical Applications

Research into the metabolism of zipeprol, which is processed through N-dealkylation, oxidation, hydroxylation, and methylation, echoes the metabolic versatility required for therapeutic efficacy and safety in clinical settings. Such studies highlight the critical role of metabolic profiling in the development of new therapeutic agents, potentially including this compound (M. Constantin & J. Pognat, 1978).

Novel Psychoactive Substances

The emergence of new psychoactive substances (NPS), including those structurally similar to known compounds, poses significant challenges and opportunities for toxicological and pharmacological research. Studies focusing on the effects, metabolism, and clinical implications of NPS can offer valuable insights into managing and understanding the potential impacts of compounds like this compound on health and society (K. Rust et al., 2012).

Properties

IUPAC Name

N-[1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O2S/c1-16(2)22(26)23-17(3)21(20-6-5-15-28-20)25-13-11-24(12-14-25)18-7-9-19(27-4)10-8-18/h5-10,15-17,21H,11-14H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYPZNYQKXAMDOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC(C)C(C1=CC=CS1)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.